Cas no 86521-05-3 (trimethyl-[2-(2-pyridyl)ethynyl]silane)

trimethyl-[2-(2-pyridyl)ethynyl]silane structure
86521-05-3 structure
Product Name:trimethyl-[2-(2-pyridyl)ethynyl]silane
Numero CAS:86521-05-3
MF:C10H13NSi
MW:175.302423238754
MDL:MFCD00066349
CID:60995
PubChem ID:522859
Update Time:2025-05-21

trimethyl-[2-(2-pyridyl)ethynyl]silane Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-((Trimethylsilyl)ethynyl)pyridine
    • 2-(Trimethylsilylethynyl)pyridine
    • C10H13NSi
    • trimethyl(2-pyridin-2-ylethynyl)silane
    • (2-Pyridylethynyl)trimethylsilane
    • 2-[(TRIMETHYLSILYL)ETHYNYL]PYRIDINE
    • WOFPTESETJKCBH-UHFFFAOYSA-N
    • trimethylsilylethynylpyridine
    • 2-Trimethylsilylethynylpyridine
    • 2-trimethylsilanylethynyl-pyridine
    • RW1995
    • VP15009
    • FCH1118061
    • TRA0004744
    • SY027118
    • AK101982
    • trime
    • trimethyl-[2-(2-pyridyl)ethynyl]silane
    • 2-[2-(Trimethylsilyl)ethynyl]pyridine (ACI)
    • Pyridine, 2-[(trimethylsilyl)ethynyl]- (9CI)
    • 2-Trimethylsilanylethynylpyridine
    • Trimethyl[(pyridin-2-yl)ethynyl]silane
    • DTXSID00335086
    • SB75047
    • SCHEMBL2160771
    • trimethyl-[2-(2-pyridinyl)ethynyl]silane
    • T3879
    • A841699
    • MFCD00066349
    • 2-[2-(TRIMETHYLSILYL)ETHYNYL]PYRIDINE
    • s19425
    • AKOS015839988
    • 86521-05-3
    • DTXCID50286175
    • CS-W017437
    • DS-3765
    • AC1357
    • MDL: MFCD00066349
    • Inchi: 1S/C10H13NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,1-3H3
    • Chiave InChI: WOFPTESETJKCBH-UHFFFAOYSA-N
    • Sorrisi: C(C1C=CC=CN=1)#C[Si](C)(C)C
    • BRN: 4176916

Proprietà calcolate

  • Massa esatta: 175.08200
  • Massa monoisotopica: 175.082
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 203
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 12.9

Proprietà sperimentali

  • Colore/forma: Liquido da incolore a giallo
  • Densità: 0.95
  • Punto di fusione: 42 °C
  • Punto di ebollizione: 90°C/18mmHg(lit.)
  • Punto di infiammabilità: 85-86°C/1mm
  • Indice di rifrazione: 1.5330
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • PSA: 12.89000
  • LogP: 2.31050
  • λmax: 285(CH3CN)(lit.)
  • Solubilità: Insolubile in acqua

trimethyl-[2-(2-pyridyl)ethynyl]silane Informazioni sulla sicurezza

trimethyl-[2-(2-pyridyl)ethynyl]silane Dati doganali

  • CODICE SA:2933399090
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

trimethyl-[2-(2-pyridyl)ethynyl]silane Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032772-1g
trimethyl-[2-(2-pyridyl)ethynyl]silane
86521-05-3 97%
1g
¥373 2024-05-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032772-5g
trimethyl-[2-(2-pyridyl)ethynyl]silane
86521-05-3 97%
5g
¥1295 2024-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60090-1g
2-((Trimethylsilyl)ethynyl)pyridine
86521-05-3 95%
1g
¥41.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60090-5g
2-((Trimethylsilyl)ethynyl)pyridine
86521-05-3 95%
5g
¥193.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60090-250mg
2-((Trimethylsilyl)ethynyl)pyridine
86521-05-3 95%
250mg
¥29.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60090-25g
2-((Trimethylsilyl)ethynyl)pyridine
86521-05-3
25g
¥1756.0 2021-09-07
Alichem
A029181391-25g
2-((Trimethylsilyl)ethynyl)pyridine
86521-05-3 95%
25g
$206.91 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T115776-10g
trimethyl-[2-(2-pyridyl)ethynyl]silane
86521-05-3 97%
10g
¥797.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T115776-1g
trimethyl-[2-(2-pyridyl)ethynyl]silane
86521-05-3 97%
1g
¥146.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T115776-25g
trimethyl-[2-(2-pyridyl)ethynyl]silane
86521-05-3 97%
25g
¥1594.90 2023-09-01

trimethyl-[2-(2-pyridyl)ethynyl]silane Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Copper bromide (CuBr) ,  (SP-4-3)-Chloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)phenyl]benze… Solvents: 1,4-Dioxane ;  74 h, 50 °C
Riferimento
Catalytic Sonogashira couplings mediated by an amido pincer complex of palladium
Hung, Yu-Ting; et al, Inorganic Chemistry Frontiers, 2014, 1(5), 405-413

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide
Riferimento
Rapid homogeneous-phase Sonogashira coupling reactions using controlled microwave heating
Erdelyi, Mate; et al, Journal of Organic Chemistry, 2001, 66(12), 4165-4169

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  3 h, rt
Riferimento
Synthesis of 1,2-Dihydropyridines Catalyzed by Well-Defined Low-Valent Cobalt Complexes: C-H Activation Made Simple
Fallon, Brendan J.; et al, ACS Catalysis, 2015, 5(12), 7493-7497

Metodo di produzione 4

Condizioni di reazione
Riferimento
Product class 1: pyridines
Spitzner, D., Science of Synthesis, 2005, 15, 11-284

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene ;  30 min, -85 °C; 5 h, -85 °C; -85 °C → 33 °C; 3 h, 31 - 33 °C
2.1 Reagents: Sodium hydride Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) ;  25 min, 31 - 33 °C
Riferimento
NHC catalysed trimethylsilylation of terminal alkynes and indoles with Ruppert's reagent under solvent free conditions
Arde, Panjab; et al, RSC Advances, 2014, 4(91), 49775-49779

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt
Riferimento
Ru(II) coordination compounds of N-N bidentate chelators with 1,2,3 triazole and isoquinoline subunits: Synthesis, spectroscopy and antimicrobial properties
Kreofsky, Nicholas W.; et al, Polyhedron, 2020, 177,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  25 min, 120 °C
Riferimento
Large accelerations from small thermal differences: case studies and conventional reproduction of microwave effects on palladium couplings
Yeboah, Kwadwo A.; et al, Reaction Kinetics, 2014, 112(2), 295-304

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium ;  46 h, reflux
Riferimento
Palladium-catalyzed oxidative homocoupling reaction of terminal acetylenes using trans-bidentatable 1-(2-pyridylethynyl)-2-(2-thienylethynyl)benzene
Atobe, Shingo; et al, Research on Chemical Intermediates, 2013, 39(1), 359-370

Metodo di produzione 9

Condizioni di reazione
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Diisopropylamine ;  overnight, rt
Riferimento
High-efficiency solution processable electrophosphorescent iridium complexes bearing polyphenylphenyl dendron ligands
Huang, Chun; et al, Journal of Organometallic Chemistry, 2009, 694(9-10), 1317-1324

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydride Catalysts: 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) ;  25 min, 31 - 33 °C
Riferimento
NHC catalysed trimethylsilylation of terminal alkynes and indoles with Ruppert's reagent under solvent free conditions
Arde, Panjab; et al, RSC Advances, 2014, 4(91), 49775-49779

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  24 h, 40 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Highly Chemoselective DMPU-Mediated Trialkylsilylation of Terminal Alkynes Using Trifluoromethyltrialkylsilane
Nozawa-Kumada, Kanako; et al, Asian Journal of Organic Chemistry, 2017, 6(1), 63-66

Metodo di produzione 12

Condizioni di reazione
1.1 Catalysts: Potassium bis(trimethylsilyl)amide Solvents: Acetonitrile ;  2 h, rt
Riferimento
Transition Metal-Free Catalytic C-H Silylation of Terminal Alkynes with bis(Trimethylsilyl)acetylene Initiated by KHMDS
Kucinski, Krzysztof; et al, ChemCatChem, 2022, 14(18),

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  overnight, rt
Riferimento
Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis
Chiu, Hsin-Chun ; et al, Angewandte Chemie, 2018, 57(21), 6090-6094

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran
Riferimento
Palladium-catalyzed coupling of heteroaromatic triflates with acetylene and its application for a dynemicin A intermediate
Okita, Takaaki; et al, Tetrahedron, 1995, 51(13), 3737-44

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide
Riferimento
Introduction of acetylene moiety into amide-carbons via Pd-coupling and its application for a model of dynemicin A
Okita, Takaaki; et al, Synlett, 1994, (8), 589-90

Metodo di produzione 16

Condizioni di reazione
Riferimento
Inhibitors to Overcome Secondary Mutations in the Stem Cell Factor Receptor KIT
Kaitsiotou, Helena; et al, Journal of Medicinal Chemistry, 2017, 60(21), 8801-8815

trimethyl-[2-(2-pyridyl)ethynyl]silane Raw materials

trimethyl-[2-(2-pyridyl)ethynyl]silane Preparation Products

Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd